Methacetin-methoxy-13C
Overview
Description
Methacetin methoxy-C-13 is a radiopharmaceutical compound used primarily as a diagnostic agent in liver function tests. It is a 13C-labeled version of methacetin, which allows for precise measurement of liver function through breath tests. The compound is metabolized in the liver, and the resulting 13CO2 can be measured in the patient’s breath, providing valuable information about hepatic function .
Mechanism of Action
Target of Action
Methacetin-methoxy-13C, also known as Methacetin methoxy-C-13 or Methacetin-13C, is primarily targeted towards the liver . It is used as a diagnostic agent in liver function tests . The compound’s primary target is the hepatic cytochrome P450 1A2 , an enzyme that plays a crucial role in the metabolism of xenobiotics in the body .
Mode of Action
This compound interacts with its target, the hepatic cytochrome P450 1A2, through a process called oxidative demethylation . This process involves the removal of a methyl group from the compound, which is then oxidized to form carbon dioxide .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of the compound in the liver. The compound is rapidly metabolized in the liver, being dealkylated by hepatic cytochrome P450 1A2 to give paracetamol (acetaminophen); the methyl of the methoxy group is eliminated as CO2 .
Pharmacokinetics
It is known that when administered, this compound undergoes extensive liver first-pass clearance . The compound is rapidly converted in the liver via O-dealkylation to acetaminophen and 13CO2 .
Result of Action
The result of this compound’s action is the formation of 13CO2, which is eliminated through the lungs . This allows the liver function to be determined quickly and precisely by measuring the 13CO2 in the breath .
Action Environment
The action of this compound is influenced by the environment within the body, particularly the liver. The compound’s action, efficacy, and stability can be affected by factors such as liver function, blood flow, and the presence of other substances that may interact with hepatic cytochrome P450 1A2 . .
Biochemical Analysis
Biochemical Properties
Methacetin-methoxy-13C interacts with various enzymes and proteins in the liver. The compound is metabolized by the cytochrome P450 enzyme system, specifically by the CYP1A2 enzyme . This interaction involves the oxidative demethylation of this compound, leading to the liberation of 13CO2 .
Cellular Effects
The metabolism of this compound in the liver cells influences various cellular processes. The production of 13CO2 from this compound can be used to assess liver function, providing insights into cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CYP1A2 enzyme in the liver. The compound undergoes oxidative demethylation, a process that results in the production of 13CO2 . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is rapidly metabolized in the liver, with a significant portion not immediately metabolized but transiently taken up into a storage compartment . This can influence the long-term effects of the compound on cellular function.
Metabolic Pathways
This compound is involved in specific metabolic pathways in the liver. It is metabolized by the cytochrome P450 enzyme system, specifically the CYP1A2 enzyme . This process can influence metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methacetin methoxy-C-13 involves the O-alkylation of phenols by alkylhalides through an intermediate potassium salt of paracetamol (N-(4-hydroxyphenyl)acetamide). The reaction is carried out using 13C-methyliodide in the presence of potassium carbonate (K2CO3) under mild conditions (20-25°C). This method yields the product with high selectivity, achieving a 97.8% yield, 99.6% mass purity, and 99.1% isotopic purity .
Industrial Production Methods
Industrial production of Methacetin methoxy-C-13 follows similar synthetic routes but on a larger scale. Quality control during production is ensured using physicochemical analytical methods such as NMR, IR spectroscopy, and ESI-MS mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Methacetin methoxy-C-13 undergoes several types of chemical reactions, including:
Substitution: The methoxy group can be substituted under specific conditions, although this is less common in its primary applications.
Common Reagents and Conditions
Oxidation: The primary reagent involved is the cytochrome P450 1A2 enzyme in the liver.
Substitution: Various alkylhalides and bases like potassium carbonate are used in synthetic reactions.
Major Products
Oxidation: The major products are 13CO2 and acetaminophen.
Scientific Research Applications
Methacetin methoxy-C-13 is widely used in scientific research, particularly in:
Comparison with Similar Compounds
Similar Compounds
Methacetin: The non-labeled version of Methacetin methoxy-C-13, used similarly in liver function tests but without the isotopic labeling.
Acetaminophen: A major metabolite of Methacetin methoxy-C-13, commonly used as a pain reliever and fever reducer.
13C-labeled compounds: Other 13C-labeled compounds used in diagnostic tests, such as 13C-urea for Helicobacter pylori detection.
Uniqueness
Methacetin methoxy-C-13 is unique due to its 13C labeling, which allows for precise and non-invasive measurement of liver function through breath tests. This isotopic labeling provides a significant advantage in diagnostic accuracy and safety compared to non-labeled compounds .
Properties
IUPAC Name |
N-(4-(113C)methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIDCNLVLTVFM-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298070 | |
Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72156-70-8 | |
Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72156-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methacetin methoxy-C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072156708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methacetin methoxy-C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[4-(Methoxy-13C)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methacetin-methoxy-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHACETIN METHOXY-C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR3G0X81D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.